molecular formula C15H16N4O4 B12153248 N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide CAS No. 304908-32-5

N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

Cat. No.: B12153248
CAS No.: 304908-32-5
M. Wt: 316.31 g/mol
InChI Key: SQWXVIKYOSZLPF-LSCVHKIXSA-N
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Description

N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrazinecarbohydrazide moiety linked to a trimethoxybenzylidene group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-FUROHYDRAZIDE
  • N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE

Uniqueness

N’-(2,3,4-TRIMETHOXYBENZYLIDENE)-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

304908-32-5

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

N-[(Z)-(2,3,4-trimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C15H16N4O4/c1-21-12-5-4-10(13(22-2)14(12)23-3)8-18-19-15(20)11-9-16-6-7-17-11/h4-9H,1-3H3,(H,19,20)/b18-8-

InChI Key

SQWXVIKYOSZLPF-LSCVHKIXSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OC)OC

Origin of Product

United States

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